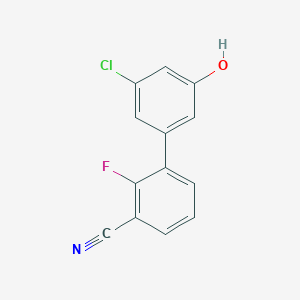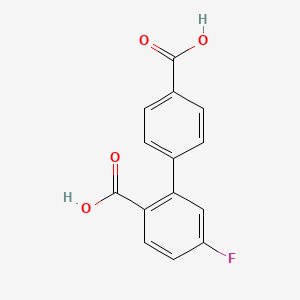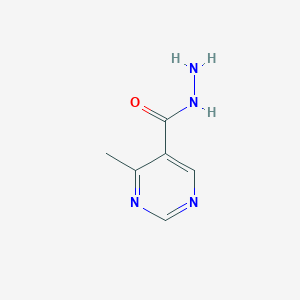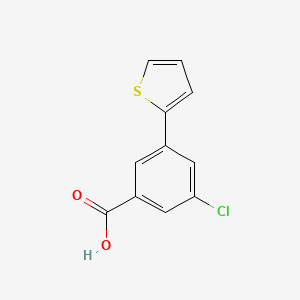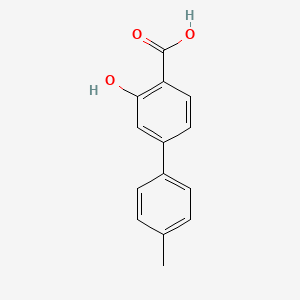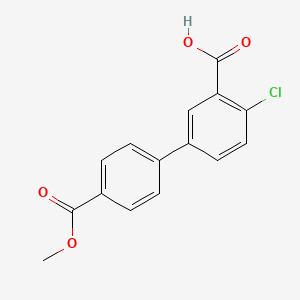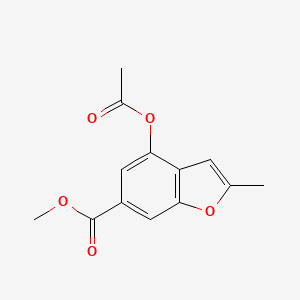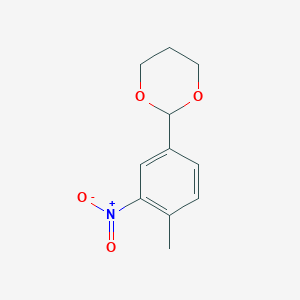
2-(4-Methyl-3-nitrophenyl)-1,3-dioxane
説明
“2-(4-Methyl-3-nitrophenyl)-1,3-dioxane” is a complex organic compound. It likely contains a dioxane ring, which is a six-membered ring with two oxygen atoms, and a 4-methyl-3-nitrophenyl group, which is a benzene ring with a methyl group (CH3) and a nitro group (NO2) attached .
Molecular Structure Analysis
The molecular structure would likely feature a six-membered dioxane ring with a 4-methyl-3-nitrophenyl group attached. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The nitro group could potentially undergo reduction reactions, and the dioxane ring could potentially participate in ring-opening reactions .科学的研究の応用
Synthesis of Novel Chemical Compounds
2-(4-Methyl-3-nitrophenyl)-1,3-dioxane derivatives have been synthesized for various purposes. For instance, novel compounds such as {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl-4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl) benzoates have been synthesized by reacting 2-[3(4)-nitrophenyl]-5,5-dichloromethyl-1,3-dioxanes with potassium 4-aminobenzoate, demonstrating the potential of this chemical in producing new molecular structures (Kolyamshin et al., 2021).
Optical Storage and Polymer Chemistry
Derivatives of this compound, such as nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM), have been used in the field of polymer chemistry. They are known for their ability to copolymerize in a random fashion, leading to the creation of materials with significant photoinduced birefringence, useful in reversible optical storage applications (Meng et al., 1996).
Crystallography and Material Science
The crystal structure of compounds like 2-(dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane has been studied, providing insights into the molecular architecture and potential applications in material science. These studies offer crucial information on the molecular geometry and potential interactions in solid-state materials (Ye, Sun, & Fu, 2013).
Electrochemical and Electrical Properties
Research into the electrochemical and electrical properties of compounds related to this compound, such as novel cofacial bismetallophthalocyanines and their water-soluble derivatives, highlights its relevance in developing new electronic materials. These studies investigate various oxidation and reduction species and their conductivity and thermopower measurements, indicating potential applications in semiconductor technology (Özer et al., 2007).
Chemical Reaction Studies
The compound has been used in studies examining the kinetics and mechanisms of various chemical reactions. This includes research on the rearrangement of related nitramines and the formation of new molecular structures, contributing to a deeper understanding of chemical reaction pathways and kinetics (Daszkiewicz, Nowakowska, & Kyzioł, 1998).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(4-methyl-3-nitrophenyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8-3-4-9(7-10(8)12(13)14)11-15-5-2-6-16-11/h3-4,7,11H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMKPANLTSOQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2OCCCO2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




